Hydroxyloxoprofen Alkoxy Glucuronide
Description
Hydroxyloxoprofen Alkoxy Glucuronide is a glucuronide metabolite derived from hydroxyloxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a critical phase II metabolic pathway that enhances the water solubility of lipophilic drugs, facilitating renal or biliary excretion . This metabolite is formed by the covalent linkage of glucuronic acid to the hydroxyl or carboxyl group of hydroxyloxoprofen, a process that modulates its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C₂₁H₂₈O₉ |
|---|---|
Molecular Weight |
424.44 |
Synonyms |
(2R,3R,4R,5S,6S)-6-(((1S,2R)-2-(4-(1-Carboxyethyl)benzyl)cyclopentyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid; Hydroxyloxoprofen Glucuronide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Metabolic Properties of Selected Glucuronides
| Compound | Molecular Weight (g/mol) | Glucuronide Type | Primary UGT Isoform | Stability (t₁/₂) | Key Metabolic Pathway |
|---|---|---|---|---|---|
| Hydroxyloxoprofen Alkoxy Glucuronide | ~434 (estimated) | Alkoxy | UGT2B7 | >24 h | Renal excretion |
| Ibuprofen Acyl Glucuronide | 352.3 | Acyl | UGT2B7 | 16 h | Hydrolysis, covalent adducts |
| Clopidogrel Acyl-β-D-Glucuronide | 523.9 | Acyl | UGT2B7 | 23.3 h | Biliary excretion |
| α-CEHC Glucuronide | 472.4 | Phenolic | UGT1A9 | Stable | Urinary excretion |
| Propofol Glucuronide | 518.6 | Ether | UGT1A9 | >24 h | Rapid hepatic clearance |
Key Observations :
- Stability : Alkoxy and ether glucuronides (e.g., this compound, Propofol Glucuronide) exhibit longer half-lives (>24 h) compared to acyl glucuronides (e.g., Ibuprofen Acyl Glucuronide, t₁/₂ = 16 h), which are prone to hydrolysis and rearrangement .
- In contrast, this compound’s ether linkage minimizes such risks .
- Enzyme Specificity: UGT2B7 is a common isoform for NSAID glucuronidation, while UGT1A9 preferentially glucuronidates phenolic compounds like α-CEHC .
Transporter Interactions
Table 2: Transporter Affinity and Efflux Data
| Compound | OATP1B1 Substrate | OATP1B3 Substrate | Efflux Ratio (OATP1B1) | Efflux Ratio (OATP1B3) |
|---|---|---|---|---|
| This compound | Likely | Unlikely | Not reported | Not reported |
| Estradiol-17β-Glucuronide (Control) | Yes | Yes | 2.5-fold | 1.8-fold |
| Pravastatin Glucuronide | Yes | No | 1.7-fold | <1.2-fold |
Key Observations :
- This compound’s interaction with OATP transporters remains understudied.
- Unlike pravastatin glucuronide, which is selectively transported by OATP1B1, this compound may exhibit broader transporter affinity due to its bulkier alkoxy substituent .
Pharmacokinetic and Clinical Implications
- Bioavailability : Alkoxy glucuronides generally have lower membrane permeability than their parent compounds, relying on transporters like OATPs for cellular uptake. This contrasts with acyl glucuronides, which may passively diffuse but are unstable .
- Drug-Drug Interactions (DDIs) : this compound’s dependence on UGT2B7 and OATP1B1 suggests susceptibility to DDIs with UGT inhibitors (e.g., probenecid) or OATP inhibitors (e.g., cyclosporine). Similar interactions are documented for clopidogrel acyl glucuronide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
